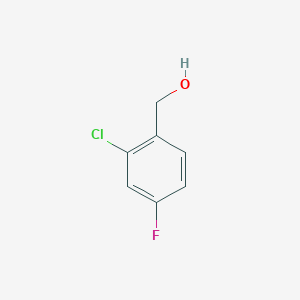

2-Chloro-4-fluorobenzyl alcohol

Description

Overview of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds are a cornerstone of advanced organic synthesis, prized for their versatile reactivity. The introduction of halogen atoms onto an aromatic ring, such as a benzene (B151609) ring, significantly alters the electronic properties of the molecule. This alteration facilitates a wide array of chemical transformations. For instance, halogen substituents can act as leaving groups in nucleophilic substitution reactions or as directing groups in electrophilic aromatic substitution, guiding the addition of other functional groups to specific positions on the ring.

In contemporary synthesis, iron-catalyzed reactions have gained attention for their eco-friendly advantages over rare and noble metal catalysts. acs.org Iron chlorides, for example, have been successfully used to catalyze the etherification of halogenated benzyl (B1604629) alcohols. acs.org The presence of halogens on the benzyl alcohol structure, including electron-withdrawing groups, allows for successful coupling reactions to form symmetrical ethers under mild and green conditions. acs.org Furthermore, the specific positioning of halogens, such as in the ortho-position of benzyl alcohol, can lead to the formation of distinct stable conformations, including chiral forms with intramolecular hydrogen bonds. rsc.org This conformational control is a critical aspect of designing complex three-dimensional molecules. rsc.org The development of chemoselective methods for reactions like the chlorination of benzyl alcohols under neutral conditions further expands the synthetic utility of these compounds, allowing for high yields without affecting other sensitive functional groups in the molecule. organic-chemistry.org

Significance of Benzyl Alcohol Scaffolds in Medicinal and Agrochemical Chemistry

The benzyl alcohol scaffold, a benzene ring attached to a hydroxymethyl group (-CH2OH), is a privileged structure in the design of new therapeutic agents and crop protection chemicals. nih.gov Its structural simplicity and synthetic accessibility make it an ideal starting point for creating large libraries of diverse compounds for biological screening. nih.gov The functional groups on the benzyl alcohol can be readily modified to optimize a molecule's biological activity, solubility, and metabolic stability. researchgate.net

In medicinal chemistry, benzyl alcohol derivatives are integral to the development of drugs for a wide range of diseases. nih.gov For example, they have been investigated as inhibitors of influenza A virus replication and as components of potential treatments for neuropsychiatric disorders. acs.orgnih.gov The ability to introduce various substituents onto the phenyl ring allows for the fine-tuning of a compound's interaction with biological targets like proteins and enzymes. researchgate.net Halogenation of the benzyl group, in particular, has been shown to significantly modulate the activity and selectivity of compounds against targets such as monoamine transporters. nih.gov

In the agrochemical sector, halogenated benzyl alcohols are valuable intermediates for synthesizing pesticides, including insecticides and herbicides. epo.orgwipo.int The specific halogen atoms and their positions on the benzene ring can influence the compound's efficacy, selectivity, and environmental persistence.

Contextualizing 2-Chloro-4-fluorobenzyl Alcohol within Contemporary Chemical Research

Within the broad class of halogenated benzyl alcohols, this compound has emerged as a compound of significant interest. Its specific substitution pattern—a chlorine atom at position 2 and a fluorine atom at position 4—confers a unique combination of reactivity and properties.

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 208186-84-9 | chemicalbook.comtcichemicals.comfishersci.ca |

| Molecular Formula | C7H6ClFO | chemicalbook.comtcichemicals.comfishersci.calabsolu.ca |

| Molecular Weight | 160.57 g/mol | chemicalbook.comfishersci.calabsolu.ca |

| Appearance | White to light yellow/orange powder or crystal | tcichemicals.com |

| Melting Point | 45.0 to 49.0 °C | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

| IUPAC Name | (2-chloro-4-fluorophenyl)methanol | fishersci.ca |

| SMILES | C1=CC(=C(C=C1F)Cl)CO | uni.lu |

| InChIKey | ZUHMDLLAHZUDRE-UHFFFAOYSA-N | fishersci.cauni.lu |

This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules. chemimpex.com Its utility stems from the reactivity of the alcohol group and the specific influence of the chloro and fluoro substituents on the aromatic ring. A common synthetic route to this alcohol involves the reduction of its corresponding carboxylic acid, 2-Chloro-4-fluorobenzoic acid. chemicalbook.com This reduction can be achieved with high efficiency using reagents like borane (B79455) tetrahydrofuran (B95107) complex. chemicalbook.com

The compound serves as a crucial building block in the creation of various biologically active molecules for the pharmaceutical and agrochemical industries. wipo.intchemimpex.com Its role as an intermediate is critical in multi-step syntheses where precise control over the introduction of functional groups is necessary.

The distinct electronic nature of this compound makes it particularly suitable for certain niche applications in the synthesis of complex molecules. It is employed in the development of pharmaceuticals, with particular relevance in creating drug candidates for neurological conditions. chemimpex.com The stability and compatibility of the compound under various reaction conditions make it an attractive component for synthetic chemists. chemimpex.com

In agrochemical formulation, its incorporation can enhance the efficacy of pesticides and herbicides. chemimpex.com Furthermore, in material science, it is used in polymer formulations to develop materials with improved thermal and chemical resistance. chemimpex.com The ability to act as a versatile building block allows for the creation of tailored, complex structures for specific and advanced applications. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHMDLLAHZUDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407224 | |

| Record name | 2-Chloro-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208186-84-9 | |

| Record name | 2-Chloro-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluorobenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Fluorobenzyl Alcohol

Precursor-Based Synthesis Strategies

The synthesis of 2-Chloro-4-fluorobenzyl alcohol is predominantly achieved through two main precursor-based pathways: the reduction of 2-chloro-4-fluorobenzoic acid and its derivatives, and the hydrolysis of corresponding benzyl (B1604629) halides.

Reduction of 2-Chloro-4-fluorobenzoic Acid and Derivatives

The reduction of the carboxylic acid functional group in 2-chloro-4-fluorobenzoic acid to a primary alcohol is a direct and common synthetic route. This transformation requires potent reducing agents capable of converting the stable carboxyl group.

Borane-tetrahydrofuran (BH3-THF) is a widely utilized reagent for the reduction of carboxylic acids to alcohols due to its high efficiency and selectivity. wikipedia.orgsigmaaldrich.com The complex effectively reduces the carboxyl group without affecting other reducible functional groups that might be present in the molecule. libretexts.org

A specific protocol for the synthesis of this compound involves dissolving 2-Chloro-4-fluorobenzoic acid in tetrahydrofuran (B95107) (THF) and treating it with a solution of borane-tetrahydrofuran. chemicalbook.com The reaction is typically initiated at a reduced temperature (0 °C) by the dropwise addition of the borane (B79455) solution, followed by a period of reaction at room temperature to ensure completion. chemicalbook.com The process concludes with a quenching step, often using an aqueous sodium hydroxide (B78521) solution, to decompose the intermediate borate (B1201080) esters and isolate the final alcohol product. chemicalbook.com A reported synthesis using this method achieved a high yield of 91.3%. chemicalbook.com

Table 1: Borane-THF Reduction of 2-Chloro-4-fluorobenzoic Acid

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-fluorobenzoic acid | Borane tetrahydrofuran solution (1 M/THF) | Tetrahydrofuran | 1. Dropwise addition at 0 °C2. Reaction at room temperature for 2 hours | 91.3% | chemicalbook.com |

This interactive table summarizes the reaction protocol for the synthesis of this compound via borane reduction.

In line with the principles of green chemistry, research has focused on developing more environmentally benign reduction methods for carboxylic acids. rsc.org These alternatives aim to replace hazardous reagents like lithium aluminum hydride (LAH) and minimize environmental impact. rsc.orgresearchgate.net

One green approach involves the conversion of the carboxylic acid into an S-2-pyridyl thioester, which is then reduced to the alcohol using sodium borohydride (B1222165). researchgate.netrsc.org This method can be performed as a one-pot, multi-step sequence in aqueous media, significantly reducing the use of volatile organic solvents. rsc.org

Another strategy employs cost-effective and readily available hydrogen donors in conjunction with a robust, reusable nanocatalyst. acs.org Systems using sodium borohydride in water/THF, ammonium (B1175870) formate (B1220265) in water/PEG-400, or even glycerol (B35011) and isopropanol (B130326) in water have been developed for the efficient reduction of various carboxylic acids to their corresponding alcohols. acs.org These methods offer benefits such as mild reaction conditions, short reaction times, and the ability to recover and reuse the catalyst, which aligns with green chemistry goals. acs.org Biocatalytic reductions, for instance using Baker's Yeast (Saccharomyces cerevisiae), also represent a green alternative for producing benzyl alcohol derivatives, offering high selectivity under ambient conditions. worldwidejournals.com

Table 2: Comparison of Reductive Systems for Carboxylic Acids

| Reductive System | Key Features | Green Chemistry Aspects | Reference |

|---|---|---|---|

| Borane-Tetrahydrofuran | High efficiency, good selectivity | Standard laboratory procedure | wikipedia.orgchemicalbook.com |

| Thioesterification + NaBH4 | One-pot synthesis, functional group tolerance | Use of aqueous reaction media | rsc.orgresearchgate.netrsc.org |

| Nanocatalyst + H-Donors | Reusable catalyst, various H-donors (NaBH4, glycerol, etc.) | Eco-friendly, cost-effective hydrogen donors, catalyst reusability | acs.org |

| Biocatalysis (e.g., Baker's Yeast) | High stereo- and regioselectivity | Use of biocatalysts, mild/ambient reaction conditions | worldwidejournals.com |

This interactive table compares different reductive systems, highlighting their green chemistry implications.

Hydrolysis of Halogenated Benzyl Halides

An alternative synthetic pathway to this compound is through the hydrolysis of a corresponding benzyl halide, such as 2-chloro-4-fluorobenzyl chloride. This reaction is a nucleophilic substitution where a hydroxyl group replaces the halide.

The hydrolysis of 2-chloro-4-fluorobenzyl chloride involves reacting the substrate with water or an aqueous alkaline solution. The benzyl halide structure is particularly reactive in nucleophilic substitution reactions. msu.edu The reaction can proceed through both SN1 and SN2 mechanisms, with the pathway being influenced by the specific reaction conditions. quora.com The formation of a resonance-stabilized benzyl carbocation favors the SN1 pathway, especially in protic solvents like water. quora.com

The efficiency of the hydrolysis of benzyl halides is significantly dependent on several reaction parameters.

Temperature: Higher temperatures are generally required to achieve rapid reaction rates suitable for industrial processes. For continuous operations, temperatures can range from 150 to 350 °C. google.com

pH/Base: The reaction is often catalyzed by either acid or base. sciencemadness.org Using an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, can promote the reaction. google.com However, some studies note that the hydrolysis of benzyl chloride can be surprisingly difficult under alkaline conditions, potentially requiring strong bases to proceed effectively. sciencemadness.org

Solvent: The choice of solvent is crucial. Protic, ionizing solvents like water facilitate the SN1 mechanism by stabilizing the carbocation intermediate. msu.eduquora.com The dielectric constant of the solvent plays a significant role in separating the ions during the reaction. msu.edu

Agitation: In industrial settings, maintaining a state of high agitation is important to ensure efficient contact between the organic benzyl halide phase and the aqueous phase, particularly when using a heterogeneous mixture. google.com

The interplay of these factors determines the reaction rate and the yield of the desired benzyl alcohol, while also influencing the formation of byproducts such as dibenzyl ether. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-fluorobenzoic acid |

| 2-chloro-4-fluorobenzyl chloride |

| Borane |

| Tetrahydrofuran (THF) |

| Sodium borohydride |

| Lithium aluminum hydride (LAH) |

| Sodium hydroxide |

| Ammonium formate |

| Glycerol |

| Isopropanol |

| Dibenzyl ether |

| Sodium carbonate |

Conversion from Fluorine-Containing Benzonitrile Derivatives

A prominent pathway to this compound involves the transformation of 2-chloro-4-fluorobenzonitrile (B42565). sigmaaldrich.comnist.govchemicalbook.com This approach is a two-step process involving the reduction of the nitrile group to a primary amine, followed by the conversion of the amino group to a hydroxyl group.

The initial step in this synthetic sequence is the reduction of 2-chloro-4-fluorobenzonitrile to 2-chloro-4-fluorobenzylamine (B97124). This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon, is a common and efficient method for this reduction. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

Another effective method involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst like cobalt chloride. The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the resulting benzylamine (B48309) derivative.

A patent describes the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile through diazotization and subsequent hydrolysis. patsnap.com

Table 1: Comparison of Reduction Methods for 2-Chloro-4-fluorobenzonitrile

| Reducing Agent | Catalyst | Solvent | Typical Yield (%) |

|---|---|---|---|

| H₂ | Raney Nickel | Ethanol | >90 |

| H₂ | Pd/C | Methanol | >90 |

| LiAlH₄ | - | Diethyl ether | ~85 |

Note: Yields are approximate and can vary based on specific reaction conditions.

The second step involves the conversion of the 2-chloro-4-fluorobenzylamine to this compound. This is typically accomplished through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. The benzylamine derivative is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like sulfuric or hydrochloric acid, at low temperatures (typically 0-5 °C) to form the unstable diazonium salt.

Organometallic and Cross-Coupling Approaches

Modern synthetic chemistry has seen a surge in the use of organometallic reagents and cross-coupling reactions to construct complex molecules. These methods offer alternative and often more direct routes to substituted benzyl alcohols.

The Grignard reaction is a powerful tool for carbon-carbon bond formation. khanacademy.org In the context of synthesizing substituted benzyl alcohols, a Grignard reagent derived from a suitably substituted aryl halide can be reacted with formaldehyde. doubtnut.com For the synthesis of this compound, this would involve the preparation of a 2-chloro-4-fluorophenylmagnesium halide (a Grignard reagent).

This Grignard reagent is then reacted with a source of formaldehyde. The subsequent acidic workup of the reaction mixture protonates the intermediate alkoxide to yield this compound. doubtnut.com The efficiency of this route is highly dependent on the successful formation of the Grignard reagent, which can sometimes be challenging with polysubstituted aryl halides.

Reaction Scheme:

Formation of Grignard Reagent: 2-Chloro-4-fluorobromobenzene + Mg → 2-Chloro-4-fluorophenylmagnesium bromide

Reaction with Formaldehyde: 2-Chloro-4-fluorophenylmagnesium bromide + HCHO → Intermediate alkoxide

Acidic Workup: Intermediate alkoxide + H₃O⁺ → this compound

Recent research has also explored the direct cross-coupling of benzyl alcohols with Grignard reagents catalyzed by transition metals like nickel, iron, or cobalt, which could offer novel pathways for synthesizing derivatives. thieme-connect.comacs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, have revolutionized the synthesis of biaryls and other complex organic molecules. acs.orgnih.govresearchgate.net While not a direct route to this compound, these reactions are invaluable for the synthesis of its precursors.

For example, a Suzuki coupling could be employed to introduce the chloro or fluoro substituent onto a pre-existing benzyl alcohol framework, or to construct the substituted benzene (B151609) ring prior to the introduction of the hydroxymethyl group. The versatility of these reactions allows for a modular approach to the synthesis of highly functionalized aromatic compounds. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these transformations. acs.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Precursor Synthesis

| Reaction | Coupling Partners | Catalyst | Ligand |

|---|---|---|---|

| Suzuki | Aryl boronic acid + Aryl halide | Pd(OAc)₂ | PPh₃ |

| Stille | Organostannane + Aryl halide | Pd(PPh₃)₄ | - |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several green chemistry approaches are being explored. researchgate.netrsc.org

One area of focus is the use of biocatalysis. nih.govnih.gov Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of the corresponding aldehyde (2-chloro-4-fluorobenzaldehyde) to the desired alcohol with high selectivity and under mild reaction conditions (aqueous solvent, room temperature). nih.govnih.gov This avoids the use of harsh reducing agents and organic solvents. The use of whole-cell biocatalysts, such as baker's yeast, has also been reported for the synthesis of halo-substituted benzyl alcohols. worldwidejournals.com

Another green approach involves the use of alternative energy sources, such as microwave irradiation, to accelerate reaction times and reduce energy consumption. researchgate.net Furthermore, the development of catalytic systems that utilize earth-abundant and less toxic metals, as opposed to precious metals like palladium, is an active area of research. rsc.org The use of water as a solvent, where possible, also contributes to the greening of these synthetic processes. youtube.com

Utilization of Eco-Friendly Solvents (e.g., 2-MeTHF, CPME)

The shift away from conventional, often hazardous, organic solvents is a cornerstone of green chemistry. For syntheses like that of this compound, which traditionally might use solvents such as tetrahydrofuran (THF), greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being adopted. sigmaaldrich.comresearchgate.netnih.gov

Table 1: Comparison of Properties of Eco-Friendly Solvents vs. THF

| Property | 2-MeTHF | CPME | THF (Traditional) |

| Source | Often bio-based researchgate.net | Petroleum-based | Petroleum-based researchgate.net |

| Boiling Point | ~80°C | 106°C sigmaaldrich.com | ~66°C |

| Water Solubility | Low, decreases with temperature researchgate.net | 1.1 g/100g (23°C) sigmaaldrich.com | Miscible |

| Peroxide Formation | More resistant than THF sigmaaldrich.com | Resists formation sigmaaldrich.com | Prone to formation |

| Recyclability | Easier to recycle than THF researchgate.net | Easy separation from water sigmaaldrich.com | Difficult to separate from water |

Catalyst Development for Sustainable Production

Sustainable catalyst development focuses on replacing stoichiometric reagents with catalytic alternatives, particularly those that are heterogeneous, allowing for easy separation and reuse. For reactions involving benzyl alcohols and their precursors, activated montmorillonite (B579905) clay has been identified as a highly active and durable heterogeneous catalyst for Friedel-Crafts alkylations under continuous-flow conditions. rsc.org This type of catalyst avoids the use of corrosive and environmentally damaging reagents like alkyl halides by enabling the use of alcohols as alkylating agents. rsc.org

Furthermore, process intensification through microreactors has been shown to improve the synthesis of related compounds. For instance, the bromination of 3-fluoro-4-methylbenzonitrile, a potential precursor, in a micro-reactor significantly reduces side reactions and improves selectivity, avoiding the use of highly toxic reagents. google.com Phase transfer catalysts are also employed to efficiently convert chlorobenzyl chlorides to their corresponding alcohols, representing another strategy to enhance reaction efficiency and reduce waste. researchgate.net

Atom Economy and Process Intensification Studies

Atom economy, a measure of how many atoms from the reactants make it into the final product, is a key metric of green chemistry. Process intensification, through methods like continuous-flow synthesis, aims to improve this and other efficiency metrics. rsc.org The use of packed bed reactors with immobilized whole-cell biocatalysts for the production of benzyl alcohol has been shown to increase productivity by over nine-fold compared to traditional batch processes. nih.govmdpi.com This approach not only intensifies the process but also aligns with sustainable principles by using biological systems. nih.gov

Similarly, employing continuous-flow systems with heterogeneous catalysts allows for high-throughput synthesis, dramatically increasing the space-time yield and achieving high turnover numbers for the catalyst. rsc.org Such systems have been successfully operated for extended periods, demonstrating their robustness for industrial-scale production. rsc.org These strategies, applied to the synthesis of this compound, would lead to a more economical and environmentally sound manufacturing process.

Stereoselective Synthesis and Chiral Resolution of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, producing enantiomerically pure forms of this compound is of significant interest. This is achieved through enantioselective synthesis or by resolving a racemic mixture.

Enantioselective Reduction Techniques

The most direct route to a specific enantiomer of this compound is the enantioselective reduction of the corresponding prochiral ketone, 2-chloro-4-fluorobenzaldehyde. sigmaaldrich.comalkalisci.com Biocatalysis offers powerful tools for this transformation. NADPH-dependent oxidoreductases and ketoreductases are enzymes capable of reducing ketones to alcohols with very high stereoselectivity. nih.govmdpi.com Engineered fusion proteins and the use of whole-cell systems (e.g., Nocardia salmonicolor, Rhodococcus erythropolis) have been used to produce chiral alcohols with excellent enantiomeric excess (ee), often exceeding 99%. nih.govmdpi.com Asymmetric transfer hydrogenation using alcohol dehydrogenases, such as the one from Lactobacillus kefir, is another highly effective method for producing specific (R)- or (S)-alcohols. nih.gov

Chemoenzymatic Synthesis Approaches Utilizing Chiral Catalysts

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient pathways to target molecules. A common strategy involves a chemical synthesis to create a precursor ketone, followed by a highly selective enzymatic reduction. For example, a chemoenzymatic route for producing α-fluorinated secondary alcohols uses a straightforward chemical acylation followed by reduction with an alcohol dehydrogenase from Lactobacillus kefir. nih.gov This method has proven effective for a range of substrates, yielding chiral alcohols in high conversions and with exceptional enantioselectivity. nih.gov

Another chemoenzymatic approach is the kinetic resolution of a racemic alcohol. In this method, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer, allowing the two to be separated. researchgate.netmdpi.com This has been successfully applied to produce enantiopure chloro-alcohols from a racemic mixture using a lipase in a mixed solvent system containing an ionic liquid. researchgate.net

Table 2: Chemoenzymatic Reduction of Various α-Halogenated Ketones Using Lactobacillus kefir Alcohol Dehydrogenase (Adapted from nih.gov)

| Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |

| 2-picoline derivative (CH₂F) | (R) | 98 | >99 |

| 2-picoline derivative (CHF₂) | (R) | 95 | >99 |

| 4-picoline derivative (CH₂F) | (R) | 70 | 95 (S) |

| 4-picoline derivative (CHF₂) | (R) | 60 | n.d. |

Note: This table illustrates the utility of the enzymatic method on related structures, demonstrating its potential for the synthesis of chiral this compound.

Diastereomeric Derivatization for Enantiomeric Excess Determination

After performing a stereoselective synthesis or resolution, it is crucial to accurately determine the enantiomeric excess (ee) of the product. A common and reliable method is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). researchgate.net These resulting diastereomers have distinct physical properties and can be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

For chiral alcohols, agents like camphanylboronic acid or those used in the modified Mosher's method can be employed. researchgate.net The derivatization can often be performed quickly, sometimes directly in the NMR tube, to yield diastereomers that show different chemical shifts in ³¹P or ¹³C NMR spectra, allowing for precise calculation of the enantiomeric excess. researchgate.net

Derivatization and Functionalization Reactions of 2 Chloro 4 Fluorobenzyl Alcohol

Esterification and Etherification Reactions for Prodrug and Protecting Group Design

The hydroxyl group of 2-Chloro-4-fluorobenzyl alcohol is a primary site for functionalization through esterification and etherification. These reactions are fundamental for creating prodrugs, where a biologically active molecule is masked to improve its pharmacokinetic properties, and for installing protecting groups to prevent the alcohol from participating in unwanted side reactions during a synthetic sequence.

The conversion of alcohols to their corresponding benzoate esters is a common strategy in organic chemistry, often employed to produce stable, crystalline derivatives suitable for purification and structural elucidation by X-ray crystallography. The reaction of this compound with benzoyl chloride in the presence of a base, such as pyridine or triethylamine, yields the corresponding 2-chloro-4-fluorobenzyl benzoate.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of benzoyl chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This transformation is not only useful for characterization but also serves as a method for protecting the alcohol functionality.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| This compound | Benzoyl Chloride | Pyridine | 2-Chloro-4-fluorobenzyl benzoate |

| This compound | Benzoic Acid | H₂SO₄ (cat.) | 2-Chloro-4-fluorobenzyl benzoate |

Alternatively, the Fischer esterification method can be used, where the alcohol is reacted with benzoic acid under acidic catalysis. While effective, this is an equilibrium-controlled process that often requires the removal of water to achieve high yields.

Protecting groups are essential tools in multi-step synthesis. The (9-Fluorenyl)methoxycarbonyl (Fmoc) group is a well-established, base-labile protecting group, particularly for amines, but also applicable to alcohols. It is introduced by reacting the alcohol with (9-Fluorenyl)methoxycarbonyl chloride (Fmoc-Cl) doubtnut.commasterorganicchemistry.com. The reaction of this compound with Fmoc-Cl in the presence of a non-nucleophilic base like pyridine yields the corresponding carbonate derivative.

The mechanism involves the attack of the alcohol's nucleophilic oxygen on the highly reactive chloroformate doubtnut.com. The resulting Fmoc-protected alcohol is stable under acidic and neutral conditions but can be readily cleaved by treatment with a mild base, such as piperidine, which proceeds through an E1cB-type mechanism masterorganicchemistry.com. This orthogonality to many acid-labile protecting groups makes it a valuable strategy in complex syntheses masterorganicchemistry.com.

| Reactant | Reagent | Base | Product | Deprotection Reagent |

| This compound | Fmoc-Cl | Pyridine | (2-Chloro-4-fluorobenzyl) (9H-fluoren-9-yl)methyl carbonate | Piperidine in DMF |

Etherification reactions transform the hydroxyl group into a more stable ether linkage. Benzyl (B1604629) ethers are common protecting groups for alcohols because they are robust under many reaction conditions but can be removed selectively, typically by catalytic hydrogenolysis stackexchange.com.

One of the most common methods for preparing ethers is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. To form the dibenzyl ether of the title compound, for instance, the resulting sodium 2-chloro-4-fluorobenzyl alkoxide would be reacted with 2-chloro-4-fluorobenzyl bromide.

For more sensitive substrates where strongly basic conditions are not tolerated, alternative methods are available. For example, 2-benzyloxy-1-methylpyridinium triflate can act as a benzylating agent under neutral conditions upon warming doubtnut.comresearchgate.net.

| Method | Base/Reagent | Electrophile | Product Type |

| Williamson Ether Synthesis | Sodium Hydride (NaH) | Alkyl Halide (e.g., Methyl Iodide) | Alkyl Benzyl Ether |

| Neutral Benzylation | 2-Benzyloxy-1-methylpyridinium triflate | N/A | Benzyl Ether |

| Acid-Catalyzed | Benzyl trichloroacetimidate, TfOH (cat.) | N/A | Benzyl Ether |

Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol functionality in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions libretexts.orgyoutube.com.

To achieve a partial oxidation to 2-chloro-4-fluorobenzaldehyde, milder oxidizing agents are required to prevent overoxidation to the carboxylic acid libretexts.orgyoutube.com. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, effectively converting primary alcohols to aldehydes libretexts.orgyoutube.com. Other modern reagents, such as Dess-Martin periodinane (DMP), also achieve this conversion under mild conditions.

For the complete oxidation to 2-chloro-4-fluorobenzoic acid, stronger oxidizing agents are necessary core.ac.uk. Reagents such as potassium permanganate (KMnO₄), or chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), will readily oxidize the primary alcohol to the carboxylic acid youtube.comcore.ac.uk. In these reactions, the initially formed aldehyde is hydrated in the aqueous medium and then further oxidized core.ac.uk.

| Target Product | Reagent | Common Name | Reaction Outcome |

| 2-Chloro-4-fluorobenzaldehyde | Pyridinium Chlorochromate | PCC | Partial Oxidation |

| 2-Chloro-4-fluorobenzaldehyde | Dess-Martin Periodinane | DMP | Partial Oxidation |

| 2-Chloro-4-fluorobenzoic acid | Chromic Acid | Jones Reagent | Complete Oxidation |

| 2-Chloro-4-fluorobenzoic acid | Potassium Permanganate | KMnO₄ | Complete Oxidation |

Nucleophilic Substitution Reactions on the Benzyl Alcohol Moiety

The hydroxyl group of an alcohol is a poor leaving group (OH⁻) for nucleophilic substitution reactions nih.gov. Therefore, to facilitate substitution at the benzylic carbon, the -OH group must first be converted into a better leaving group.

A common strategy is to protonate the alcohol under strongly acidic conditions using hydrogen halides (HX, where X = Cl, Br, I). Protonation of the hydroxyl group forms an oxonium ion, creating a good leaving group (H₂O). For a primary benzylic alcohol like this compound, the subsequent substitution can proceed via an Sₙ2 mechanism, where the halide ion directly displaces the water molecule. Alternatively, due to the resonance stabilization of the resulting benzylic carbocation, an Sₙ1 pathway is also possible.

Other reagents can be used to convert the alcohol into an alkyl halide under milder conditions. Thionyl chloride (SOCl₂) is commonly used to synthesize benzyl chlorides, while phosphorus tribromide (PBr₃) is used for benzyl bromides. These reactions typically proceed through an Sₙ2 mechanism, involving the formation of an intermediate chlorosulfite or phosphite ester, respectively, which then undergoes backside attack by the halide ion.

Reactions Involving Halogen Substituents for Further Functionalization

The chlorine and fluorine atoms on the aromatic ring of this compound can potentially be replaced via a nucleophilic aromatic substitution (SₙAr) reaction stackexchange.com. However, for SₙAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group masterorganicchemistry.comlibretexts.org. The hydroxymethyl group (-CH₂OH) is not sufficiently electron-withdrawing to facilitate this reaction.

The reactivity of the ring towards SₙAr can be significantly enhanced by first oxidizing the alcohol to the corresponding aldehyde (-CHO) or carboxylic acid (-COOH). These groups are strongly electron-withdrawing and can stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction masterorganicchemistry.comstackexchange.com.

In SₙAr reactions of haloaromatics, there is a well-established reactivity trend known as the "element effect," where the reactivity of the halogens as leaving groups is F > Cl > Br > I masterorganicchemistry.com. This is contrary to Sₙ1 and Sₙ2 reactions where iodide is the best leaving group. The reason for this is that the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond masterorganicchemistry.comstackexchange.com. Therefore, in a reaction involving a nucleophile with 2-chloro-4-fluorobenzaldehyde, the fluorine atom at the para position would be preferentially substituted over the chlorine atom at the ortho position.

| Starting Material | Activating Group | Nucleophile | Preferential Leaving Group | Product Example |

| 2-Chloro-4-fluorobenzaldehyde | -CHO (para to F, meta to Cl) | Sodium Methoxide (NaOMe) | Fluorine | 2-Chloro-4-methoxybenzaldehyde |

| 2-Chloro-4-fluorobenzoic acid | -COOH (para to F, meta to Cl) | Ammonia (NH₃) | Fluorine | 4-Amino-2-chlorobenzoic acid |

Metal-Halogen Exchange Reactions

Metal-halogen exchange reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds by converting a relatively unreactive aryl halide into a highly reactive organometallic intermediate. In the context of this compound, this transformation typically involves the selective replacement of a halogen atom with a metal, most commonly lithium.

The reactivity of halogens in such exchanges is generally on the order of I > Br > Cl >> F. Consequently, the chlorine atom in this compound is the primary site for metal-halogen exchange, while the fluorine atom remains intact. This chemoselectivity allows for the regioselective introduction of various electrophiles.

Detailed research into the metal-halogen exchange of chloro-fluoro aromatic systems has demonstrated that the choice of organolithium reagent and reaction conditions is critical to achieving high yields and preventing unwanted side reactions. For instance, the use of n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is a common practice. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce new functional groups.

While specific studies detailing the metal-halogen exchange directly on this compound are not extensively reported in publicly available literature, the principles can be inferred from reactions on analogous chloro-fluoro aromatic compounds. The hydroxyl group of the benzyl alcohol may require protection, for example as a silyl ether, prior to the metal-halogen exchange to prevent interference from the acidic proton.

| Substrate (Protected) | Reagent | Conditions | Intermediate | Electrophile | Product |

| 2-Chloro-4-fluorobenzyl silyl ether | n-BuLi | THF, -78 °C | 2-Lithio-4-fluorobenzyl silyl ether | CO₂ | 2-(Hydroxymethyl)-5-fluorobenzoic acid derivative |

| 2-Chloro-4-fluorobenzyl silyl ether | s-BuLi | THF, -78 °C | 2-Lithio-4-fluorobenzyl silyl ether | DMF | 2-(Hydroxymethyl)-5-fluorobenzaldehyde derivative |

| 2-Chloro-4-fluorobenzyl silyl ether | n-BuLi | THF, -78 °C | 2-Lithio-4-fluorobenzyl silyl ether | R-SnCl | 2-(Stannyl)-4-fluorobenzyl silyl ether |

This table represents plausible reaction pathways based on established principles of metal-halogen exchange on similar substrates, as direct experimental data for this compound is limited in the surveyed literature.

Cross-Coupling at Halogenated Positions for Aromatic Extension

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other extended aromatic systems. For this compound, these reactions offer a versatile platform for derivatization at the halogenated positions. The differential reactivity of the C-Cl and C-F bonds can be exploited to achieve selective functionalization.

The C-Cl bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the selective coupling of a wide range of partners at the 2-position, leaving the fluorine atom at the 4-position untouched. This site-selectivity is a key advantage in the synthesis of complex molecules where sequential functionalization is desired.

To facilitate these reactions, the hydroxyl group of this compound is often converted to a more robust group, such as a methyl ether or an ester, or the alcohol is oxidized to the corresponding aldehyde or carboxylic acid. Alternatively, the benzyl alcohol can be converted to the more reactive benzyl bromide.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds between an aryl halide and an organoboron compound. Derivatives of this compound can be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base.

| Aryl Halide Derivative | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1-Bromo-2-chloro-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Chloro-4-fluoro-1,1'-biphenyl | >90 |

| 2-Chloro-4-fluorobenzyl bromide | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-(4-Methoxybenzyl)-1-chloro-4-fluorobenzene | 85 |

The data in this table is representative of typical Suzuki-Miyaura coupling reactions involving chloro-fluoro aromatic substrates and may not be specific to this compound itself due to limited direct literature.

Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene. Derivatives of this compound can undergo Heck coupling at the C-Cl bond to introduce alkenyl substituents.

Sonogashira Coupling: This method is employed to form a C-C bond between an aryl halide and a terminal alkyne. It provides a direct route to aryl alkynes from this compound derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. It is a powerful tool for introducing nitrogen-containing functional groups onto the 2-Chloro-4-fluorobenzyl scaffold.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have expanded the scope of these transformations to include less reactive aryl chlorides.

While the direct cross-coupling of this compound has not been extensively documented, the reactivity patterns of the C-Cl and C-F bonds are well-established, providing a predictable framework for its derivatization and the synthesis of novel, functionalized aromatic compounds. Further research into the direct functionalization of this versatile building block would be a valuable addition to the synthetic chemist's toolbox.

Applications in Medicinal Chemistry and Drug Discovery

Scaffold for Bioactive Molecule Synthesis

The 2-chloro-4-fluorobenzyl moiety is incorporated into various molecular frameworks to generate compounds with a wide spectrum of biological activities. Its presence can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

The development of new anti-seizure medications is crucial for patients with epilepsy who are resistant to current treatments. Research into novel anticonvulsant agents has explored the use of halogenated phenyl derivatives. For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. mdpi.com One of the most active compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant anticonvulsant activity in preclinical models. mdpi.com This highlights the potential of incorporating a chloro-substituted phenyl ring, a key feature of 2-Chloro-4-fluorobenzyl alcohol, in the design of new anti-seizure drugs. The synthesis of such derivatives often involves the reaction of a halogenated benzyl (B1604629) halide with a suitable nitrogen-containing heterocycle. While not a direct use of the alcohol, the corresponding benzyl halide is readily synthesized from this compound.

Furthermore, studies on N-benzyl 3-methoxypropionamides have shown that modifications to the benzyl group can impact anticonvulsant activity. nih.gov This suggests that the specific substitution pattern of this compound could be leveraged to fine-tune the efficacy and safety profile of new anticonvulsant candidates. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models are commonly used to evaluate the potential of these compounds. nih.govnih.gov

Histamine (B1213489) H1 antagonists are widely used for the treatment of allergic conditions. The core structure of many H1 antagonists includes a diarylmethyl or a related moiety. The introduction of halogen atoms, such as chlorine and fluorine, into the aromatic rings can significantly influence the potency and selectivity of these drugs. auburn.edu

For example, the synthesis of certain histamine H1 antagonists involves the use of substituted benzyl halides to introduce the benzyl group. nih.gov A study on indolylpiperidinyl benzoic acid derivatives as histamine H1 antagonists revealed that substitution with a fluorine atom on the indolyl ring led to higher in vivo activity. nih.gov Similarly, the development of dual histamine H1 and H2 receptor antagonists has utilized 4-fluorobenzylchloride in their synthesis. nih.gov Given that this compound can be readily converted to its corresponding chloride, it represents a valuable intermediate for the synthesis of novel histamine H1 antagonists with potentially improved pharmacological profiles.

| Precursor/Intermediate | Target Compound Class | Key Synthetic Step | Reference |

| 2-Chloro-4-fluorobenzyl halide (from alcohol) | Histamine H1 Antagonists | Alkylation of an amine | nih.gov |

| 4-Fluorobenzylchloride | Dual Histamine H1/H2 Antagonists | Alkylation of an amine | nih.gov |

Survivin is a protein that is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation. nih.gov It has therefore become an attractive target for the development of new anticancer drugs. Research has focused on the design and synthesis of small molecules that can inhibit the function of survivin.

In the development of novel survivin inhibitors, substituted benzyl alcohols have been used as key building blocks. nih.govnih.govplos.org For instance, a series of potent survivin inhibitors were synthesized by reacting a quinoline-based intermediate with various substituted benzyl alcohols. nih.govplos.org This synthetic strategy allows for the exploration of structure-activity relationships by systematically varying the substituents on the benzyl ring. The use of this compound in this context would introduce a specific halogenation pattern that could enhance the potency or selectivity of the resulting survivin inhibitor. The general synthetic scheme involves the formation of an ether linkage between the quinoline (B57606) core and the benzyl alcohol. nih.govplos.org

| Starting Material | Intermediate | Final Compound Class | Reference |

| 8-hydroxyquinoline | 5-chloromethyl-8-quinolinol hydrochloride | Survivin Inhibitors | nih.govnih.govplos.org |

| Substituted Benzyl Alcohol | Ether derivative | Survivin Inhibitors | nih.govnih.govplos.org |

The combination of different pharmacophores into a single molecule, known as hybrid molecule design, is a promising strategy in drug discovery. Triazole and ferrocene (B1249389) are two such pharmacophores that have individually shown a range of biological activities. The development of triazole-ferrocene hybrids has attracted significant interest.

The synthesis of these hybrids often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. rsc.org In a typical synthesis, a benzyl azide (B81097) is reacted with a ferrocene-containing alkyne. rsc.org While a direct example of using 2-Chloro-4-fluorobenzyl azide (which can be synthesized from this compound) was not found in the reviewed literature, the synthesis of various benzyl-substituted triazole-ferrocene hybrids suggests its potential application. rsc.orgresearchgate.net The introduction of the 2-chloro-4-fluorobenzyl group could modulate the biological activity and physicochemical properties of the resulting hybrid molecule.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of a molecule is intimately linked to its chemical structure. Structure-activity relationship (SAR) studies are a critical component of drug discovery, providing insights into how different functional groups and their positions on a molecule affect its therapeutic properties.

The position of halogen atoms on an aromatic ring can have a profound impact on the biological activity of a compound. This is due to the influence of halogens on the molecule's electronic properties, lipophilicity, and metabolic stability.

In the context of anticonvulsant agents, the presence and position of chlorine atoms on a phenyl ring have been shown to be crucial for activity. For example, in a series of 3-phenyl-pyrrolidine-2,5-dione-acetamide derivatives, the 2-chloro substitution was found to be important for their anticonvulsant effects. mdpi.com Similarly, for histamine H1 antagonists, the substitution pattern on the aryl rings, including the presence of halogens, is a key determinant of potency. auburn.edu The specific 2-chloro-4-fluoro substitution pattern of this compound, therefore, offers a unique combination of electronic and steric properties that can be exploited in the design of new drugs.

Correlation of Structural Modifications with Pharmacological Potency

The pharmacological potency of derivatives incorporating the 2-chloro-4-fluorobenzyl scaffold is intrinsically linked to their structural characteristics. Modifications to this core structure, even minor ones, can significantly impact their biological activity. Structure-activity relationship (SAR) studies on related halogenated benzyl derivatives have provided insights into how these changes can modulate potency.

The nature and position of halogen substituents on the benzyl ring are critical determinants of pharmacological activity. In a series of 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines, the presence and location of halogens on the benzylic ring were found to be crucial for modulating affinity for dopamine (B1211576) receptors. nih.gov Specifically, 2'-bromobenzyl and 2',4'-dichlorobenzyl derivatives exhibited high affinity. nih.gov This suggests that the electronic and steric properties conferred by the halogen atoms play a direct role in the interaction with the receptor's binding pocket.

For instance, in the development of inhibitors for soluble guanylate cyclase (sGC), SAR studies of YC-1 analogs, which feature a benzyl group, have demonstrated the importance of this moiety. Conversion of the 1-benzyl group to a hydrogen atom resulted in a significant decrease in antiplatelet activity, highlighting the necessity of the aromatic ring at this position for a broad spectrum of activity. nih.gov Furthermore, substitutions on the benzyl ring itself can fine-tune potency. In a series of indazole derivatives, halogen substitution on the benzyl ring was generally more potent than alkyl substitution. nih.gov Specifically, a bromo-substituted derivative showed better inhibitory activity than methyl-substituted ones. nih.gov

The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small atomic size can improve metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov Studies on benzazole derivatives have shown that the position of fluoro substitution is critical; for example, placing a fluoro group at the 2- and 4-positions of a benzene (B151609) ring can enhance potency, whereas a substitution at the 3-position may lead to a loss of activity. nih.gov

The following table summarizes the influence of structural modifications on the pharmacological potency of related benzyl derivatives.

| Compound Series | Structural Modification | Effect on Pharmacological Potency | Reference |

| 1-Benzyl-tetrahydroisoquinolines | Halogen substitution on the benzyl ring (e.g., 2'-bromo, 2',4'-dichloro) | Modulates affinity for dopamine receptors. | nih.gov |

| YC-1 Analogs (Indazole derivatives) | Removal of the benzyl group | Significantly reduced antiplatelet activity. | nih.gov |

| YC-1 Analogs (Indazole derivatives) | Halogen vs. Alkyl substitution on the benzyl ring | Halogen substitution generally leads to higher potency. | nih.gov |

| Benzazole Derivatives | Position of fluoro substitution on the benzene ring | 2- and 4-fluoro substitutions can enhance potency, while 3-fluoro can diminish it. | nih.gov |

Exploring Substituent Effects on Target Binding (e.g., NO production, anti-seizure activity)

The chloro and fluoro substituents of the 2-chloro-4-fluorobenzyl group exert specific electronic and steric effects that can significantly influence the binding of a molecule to its biological target, thereby affecting its pharmacological activity, including potential effects on nitric oxide (NO) production and anti-seizure activity.

Nitric Oxide (NO) Production:

While direct studies on this compound's effect on NO production are limited, research on related compounds provides valuable insights. Some derivatives of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) have been identified as effective inhibitors of sodium nitroprusside-induced apoptosis in vascular smooth muscle cells. nih.gov Sodium nitroprusside is a known NO donor, suggesting that these compounds may interfere with the NO signaling pathway. The benzyl group is a key feature of these molecules, and substitutions on this ring could modulate their inhibitory activity. nih.gov The development of organic nitrate-containing benzyloxy isonipecotanilide derivatives as NO-precursors has also been explored, where a benzyl nitrate (B79036) analog exhibited strong NO-mediated vasodilatory effects. nih.gov This indicates that the benzyl moiety can be a scaffold for delivering or modulating NO.

Anti-seizure Activity:

The 2-chloro-4-fluorobenzyl moiety is a key component of certain compounds with demonstrated anti-seizure properties. Voltage-gated sodium channels (VGSCs) are a primary target for many anti-epileptic drugs. nih.gov These drugs often interact with the inner pore of the channel, with aromatic-aromatic and aromatic-polar interactions playing a crucial role in binding. nih.gov The halogenated benzyl group can participate in such interactions.

For example, riluzole, a benzothiazole (B30560) derivative used in the treatment of amyotrophic lateral sclerosis, is known to block VGSCs and possesses a trifluoromethoxy group, which enhances its CNS penetration due to increased lipophilicity. mdpi.com This highlights the importance of halogenation in designing CNS-active compounds. Furthermore, studies on quinazolin-4(3H)-one derivatives have shown that substituents on the nitrogen atom, including benzyl groups, are important for their anticonvulsant potential. nih.gov The electronic properties of these substituents influence the activity, suggesting that the electron-withdrawing nature of the chloro and fluoro groups in this compound could be a significant factor in modulating the activity of its derivatives at the GABAA receptor, another key target in epilepsy. nih.gov

The following table outlines the potential effects of substituents on target binding based on studies of related compounds.

| Pharmacological Effect | Target | Potential Role of 2-Chloro-4-fluoro Substituents | Supporting Evidence from Related Compounds | Reference |

| Inhibition of NO-induced effects | NO signaling pathway components | The electron-withdrawing nature of the halogens could influence the interaction with enzymes or receptors in the NO pathway. | YC-1 derivatives with a benzyl group inhibit sodium nitroprusside-induced apoptosis. | nih.gov |

| Anti-seizure activity | Voltage-gated sodium channels (VGSCs) | The halogenated benzyl group can participate in aromatic interactions within the channel pore, and the lipophilicity imparted by the halogens can enhance CNS penetration. | Riluzole, with a trifluoromethoxy group, blocks VGSCs. | mdpi.com |

| Anti-seizure activity | GABAA receptors | The electronic properties of the substituted benzyl group can modulate the activity at the receptor. | Benzyl-substituted quinazolinones show anticonvulsant activity, with electronic effects of substituents being important. | nih.gov |

Prodrug Strategies and Targeted Drug Delivery Systems

Design and Synthesis of Prodrugs Incorporating this compound

The design of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). By masking a functional group of a drug, its solubility, stability, and permeability can be improved, and targeted delivery can be achieved. The hydroxyl group of this compound presents a convenient handle for the synthesis of various prodrugs.

One common prodrug strategy for alcohols involves the formation of esters. Ester-based prodrugs are often employed to mask polar hydroxyl groups, thereby increasing the lipophilicity of the parent drug. nih.gov This enhanced lipophilicity can lead to improved membrane permeability and oral bioavailability. These ester prodrugs are typically designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active alcohol. nih.gov For instance, the use of a benzyl ether group appended to an esterase-responsive trigger has been shown to result in faster conversion kinetics and enhanced aqueous stability compared to direct attachment of the trigger to the inhibitor. nih.gov

Another approach is the use of carbamate (B1207046) linkers. Prodrugs can be synthesized by linking the this compound to a promoiety via a carbamate bond. These linkers can be designed to be cleaved under specific physiological conditions, such as by certain enzymes or at a particular pH, to release the active drug. For example, polymeric prodrugs have been developed where the drug is conjugated to a polymer backbone through carbamate linkers, allowing for controlled release. nih.gov

The synthesis of such prodrugs would typically involve standard chemical transformations. For ester prodrugs, the this compound can be reacted with a carboxylic acid, acid chloride, or anhydride (B1165640) under appropriate conditions. For carbamate prodrugs, the alcohol can be reacted with an isocyanate or a carbamoyl (B1232498) chloride. The choice of the promoiety is crucial and depends on the desired properties of the prodrug, such as its solubility, stability, and the intended release mechanism.

While specific examples of prodrugs synthesized directly from this compound are not widely reported in the literature, the general principles of prodrug design are readily applicable. The following table illustrates potential prodrug strategies for this compound.

| Prodrug Strategy | Linker Type | Potential Advantage | Release Mechanism | General Synthetic Approach |

| Ester Prodrug | Ester | Increased lipophilicity, improved permeability | Enzymatic cleavage by esterases | Reaction with a carboxylic acid, acid chloride, or anhydride |

| Carbamate Prodrug | Carbamate | Controlled release, potential for targeted delivery | Enzymatic or chemical cleavage | Reaction with an isocyanate or carbamoyl chloride |

| Benzyl Ether Linker | Ether (as part of a larger promoiety) | Faster conversion kinetics, enhanced stability | Triggered release (e.g., by an esterase acting on a remote part of the promoiety) | Multi-step synthesis involving the formation of the complete promoiety before attachment to the drug |

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations for Derivatives

The pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties of derivatives of this compound are critical for their development as therapeutic agents. The presence of chloro and fluoro substituents significantly influences these properties.

Absorption and Distribution:

The introduction of halogen atoms, particularly fluorine, can increase the lipophilicity of a molecule. nih.gov This increased lipophilicity can enhance membrane permeability and, consequently, improve oral absorption. However, it is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, which may limit the free drug concentration. The chloro and fluoro groups on the benzyl ring are expected to increase the lipophilicity of its derivatives, potentially leading to good gastrointestinal absorption. nih.gov

The distribution of a drug is also affected by its physicochemical properties. For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is essential. The increased lipophilicity due to halogenation can facilitate BBB penetration. mdpi.com Indeed, some derivatives containing the 2-chloro-4-fluorobenzyl moiety have been shown to be CNS-active, suggesting sufficient brain penetration. nih.gov

Metabolism:

The metabolic stability of a drug is a key determinant of its half-life and duration of action. The carbon-fluorine bond is one of the strongest covalent bonds, making it generally resistant to metabolic cleavage. nih.gov This can lead to increased metabolic stability and a longer half-life for fluorinated compounds. The chloro group can also influence metabolism, though it is more susceptible to metabolic transformation than the fluoro group.

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism. Halogenated compounds can be substrates and/or inhibitors of CYP enzymes. For example, some chloro- and nitro-substituted indolinone derivatives have been shown to be inhibitors of CYP1A2, CYP2C19, and CYP2C9. nih.gov The metabolism of lapatinib, which contains a 3-fluoro-benzyl group, is primarily mediated by CYP3A4 and CYP3A5, leading to the formation of various metabolites. acs.org

Excretion:

The route and rate of excretion of a drug and its metabolites are important for determining dosing regimens and avoiding accumulation. Excretion occurs primarily through the kidneys (urine) or the liver (bile and feces). The physicochemical properties of the drug and its metabolites will determine the primary route of elimination. For instance, pralsetinib (B610190), a fluorinated drug, is predominantly eliminated through the feces. mdpi.com

The following table summarizes the key ADME considerations for derivatives of this compound, based on data from related compounds.

| ADME Property | Influence of 2-Chloro-4-fluoro Substituents | Supporting Evidence from Related Compounds | Reference |

| Absorption | Increased lipophilicity may enhance oral absorption. | Chloro and nitro indolinone derivatives show high gastrointestinal absorption. | nih.gov |

| Distribution | Increased lipophilicity can facilitate BBB penetration for CNS-active drugs. | Riluzole's trifluoromethoxy group enhances CNS penetration. | mdpi.com |

| Metabolism | The C-F bond is metabolically stable, potentially increasing half-life. Can inhibit CYP enzymes. | Fluorinated compounds often exhibit increased metabolic stability. Some halogenated compounds inhibit CYP isoforms. | nih.govnih.gov |

| Excretion | The route of excretion will depend on the overall physicochemical properties of the derivative and its metabolites. | Fluorinated drugs like pralsetinib are primarily excreted in the feces. | mdpi.com |

Advanced Spectroscopic and Computational Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-chloro-4-fluorobenzyl alcohol, offering insights into the proton, carbon, and fluorine environments within the molecule.

Proton (¹H) NMR for Structural Confirmation and Purity Assessment

Proton NMR (¹H NMR) is instrumental in confirming the structure of this compound by analyzing the chemical shifts and coupling patterns of its hydrogen atoms. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The benzylic protons typically appear as a singlet, slightly broadened by through-space coupling to the hydroxyl proton and potentially showing coupling to the fluorine atom. The hydroxyl proton's chemical shift is variable and dependent on concentration and solvent.

A representative ¹H NMR spectrum of a related compound, 4-fluorobenzyl alcohol, shows the benzylic protons (CH₂) at approximately 4.56 ppm and the aromatic protons between 7.01 and 7.27 ppm. chemicalbook.comchemicalbook.com For this compound, the introduction of the chlorine atom at the ortho position would be expected to further influence the chemical shifts of the adjacent aromatic protons. pdx.edu

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF), respectively.

In the ¹³C NMR spectrum of the analogous 4-fluorobenzyl alcohol, the benzylic carbon (CH₂) appears around 64.7 ppm. chemicalbook.comrsc.org The aromatic carbons show signals in the range of 114-140 ppm, with the carbon directly bonded to fluorine exhibiting a significant downfield shift and a large coupling constant. chemicalbook.comrsc.org For this compound, the carbon bearing the chlorine atom would also be significantly deshielded.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly probing the fluorine environment in this compound. The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift provides information about the electronic environment. Coupling of the fluorine nucleus to adjacent protons will result in a splitting of this signal, typically a triplet of doublets or a more complex multiplet, providing further structural confirmation. For instance, in a study of 4-fluorobenzyl alcohol in DMSO-d6, the fluorine resonance was observed and its chemical shift reported. spectrabase.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) establishes correlations between coupled protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. This is particularly useful for assigning the signals of the benzylic CH₂ group and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This technique is crucial for assigning the quaternary carbons, including those bonded to the chlorine and fluorine atoms, by observing their long-range correlations with nearby protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) will confirm the compound's molecular weight of 160.57 g/mol . chemicalbook.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic isotopic cluster, with a peak at m/z 160 (for the ³⁵Cl isotope) and a smaller peak at m/z 162 (for the ³⁷Cl isotope) in a roughly 3:1 intensity ratio.

Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. libretexts.orgyoutube.com Alpha-cleavage, the breaking of the bond between the aromatic ring and the benzylic carbon, can also occur. The presence of the chlorine and fluorine atoms will influence the fragmentation, potentially leading to the loss of these atoms or fragments containing them. Predicted collision cross-section values for various adducts of this compound have been calculated. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group's stretching vibration. researchgate.netresearchgate.net

C-H Stretch: The aromatic C-H stretching vibrations appear as sharp bands between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches of the benzylic CH₂ group are found between 2850 and 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol is typically observed in the range of 1000-1050 cm⁻¹.

C-F and C-Cl Stretches: The C-F stretching vibration is expected to produce a strong absorption band in the 1100-1300 cm⁻¹ region. The C-Cl stretch appears at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

The IR spectrum of the related 4-fluorobenzyl alcohol shows characteristic peaks for the O-H, C-H, and C-F stretching vibrations. nist.govchemicalbook.com Similarly, the IR spectrum of 4-chlorobenzyl alcohol provides reference points for the C-Cl vibrational modes. nist.gov

Interactive Data Tables

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Benzyl Alcohol Derivatives

| Compound | Solvent | Benzylic (CH₂) | Aromatic (Ar-H) | Hydroxyl (OH) |

| 4-Fluorobenzyl alcohol chemicalbook.com | CDCl₃ | 4.56 | 7.01-7.27 | 2.57 |

| 4-Chlorobenzyl alcohol rsc.org | CDCl₃ | 4.67 | 7.28-7.34 | 1.73-1.76 |

| Benzyl alcohol rsc.org | CDCl₃ | 4.67 | 7.22-7.46 | 2.66 |

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Benzyl Alcohol Derivatives

| Compound | Solvent | Benzylic (CH₂) | Aromatic (Ar-C) |

| 4-Fluorobenzyl alcohol chemicalbook.com | CDCl₃ | ~64 | ~115 (d, J≈21 Hz), ~128 (d, J≈8 Hz), ~137 (d, J≈3 Hz), ~162 (d, J≈245 Hz) |

| 4-Chlorobenzyl alcohol rsc.org | CDCl₃ | 64.7 | 128.4, 128.8, 133.5, 139.3 |

| Benzyl alcohol rsc.org | CDCl₃ | 65.17 | 127.04, 127.63, 128.55, 140.86 |

Table 3: Key IR Absorption Bands (cm⁻¹) for Benzyl Alcohol Derivatives

| Functional Group | 4-Fluorobenzyl alcohol nist.gov | 4-Chlorobenzyl alcohol nist.gov | 2-Bromobenzyl alcohol researchgate.net |

| O-H Stretch | Broad, ~3350 | Broad, ~3350 | Broad, ~3300-3500 |

| Aromatic C-H Stretch | ~3050 | ~3030 | ~3060 |

| Aliphatic C-H Stretch | ~2880, ~2940 | ~2870, ~2930 | ~2870, ~2930 |

| C=C Stretch (Aromatic) | ~1610, ~1510, ~1460 | ~1595, ~1490, ~1450 | ~1590, ~1470, ~1440 |

| C-O Stretch | ~1220, ~1010 | ~1010 | ~1020 |

| C-X Stretch | ~1220 (C-F) | ~1090 (C-Cl) | ~650 (C-Br) |

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

This analysis is critical for understanding the nature and geometry of intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the physical properties of the solid. In the case of this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen, fluorine, and chlorine atoms can act as acceptors. Studies on similar molecules, like 5-chloro-7-azaindole-3-carbaldehyde, have demonstrated that molecules can form dimers and extended networks through strong intermolecular hydrogen bonds. mdpi.com X-ray diffraction data allows for the precise measurement of these bond distances and angles, confirming the strength and nature of the interactions. mdpi.com While specific crystallographic data for this compound is not publicly available, the table below illustrates the typical parameters that would be obtained from such an analysis.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P21/c |

| Unit Cell Dimensions (a, b, c, β) | The lengths and angles of the unit cell axes. | a = 3.8 Å, b = 12.7 Å, c = 15.9 Å, β = 94.5° |

| Hydrogen Bond (O-H···O) Distance | The distance between the hydrogen donor and acceptor atoms. | ~2.7 Å |

| Hydrogen Bond (O-H···O) Angle | The angle of the hydrogen bond. | ~170° |

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular properties and behaviors, complementing experimental data and guiding further research.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of molecules. aps.org It is widely employed to predict a variety of molecular properties, including optimized geometries, vibrational frequencies (for IR and Raman spectra), and electronic characteristics like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

For this compound, DFT calculations can predict its most stable conformation and the energies of its molecular orbitals. The HOMO-LUMO energy gap is a key parameter indicating the molecule's chemical reactivity and kinetic stability. Furthermore, DFT is used to simulate vibrational spectra. By comparing the calculated frequencies with experimental FT-IR and FT-Raman spectra, researchers can make precise assignments of vibrational modes to specific functional groups within the molecule. researchgate.net Studies on related chloro- and fluoro-substituted aromatic compounds have successfully used DFT methods like B3LYP and PBE0 to analyze molecular structures and predict spectroscopic features with high accuracy. mdpi.com

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and electronic excitation energy. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Aids in the interpretation of experimental IR and Raman spectra. researchgate.net |